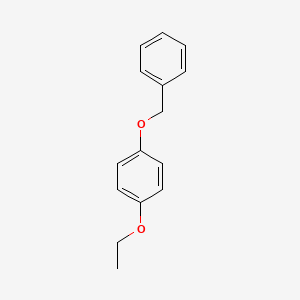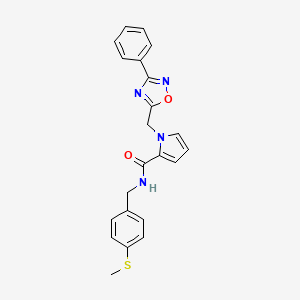
N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a fascinating compound with a complex chemical structure. This compound belongs to the pyrrole and oxadiazole family, known for their diverse biological activities and potential applications in medicinal chemistry. The intricate combination of these functional groups makes it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide typically involves a multi-step process:
Formation of 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrrole-2-carboxamide: : This step includes the condensation of 3-phenyl-1,2,4-oxadiazole with pyrrole-2-carboxamide under controlled conditions.
Substitution with 4-(methylthio)benzyl:
Industrial Production Methods
Industrial production methods for this compound would typically involve:
Optimization of Reaction Conditions: : Industrial synthesis would focus on scaling up the reaction while maintaining the conditions that yield the highest purity and efficiency.
Continuous Flow Chemistry: : Use of continuous flow reactors to maintain consistent quality and to handle large volumes of reactants efficiently.
Purification Techniques: : Implementation of high-performance liquid chromatography (HPLC) and recrystallization for purification.
化学反応の分析
Types of Reactions
N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: : The oxadiazole ring may undergo reduction under specific conditions, altering its pharmacological properties.
Substitution: : The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Catalysts such as palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH₄).
Substitution: : Use of electrophiles or nucleophiles depending on the reaction.
Major Products Formed
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Modified oxadiazole rings with altered electronic properties.
Substitution: : Various substituted derivatives depending on the substituents used.
科学的研究の応用
N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide finds applications in several scientific fields:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules, serving as a probe in biochemical assays.
Medicine: : Investigated for its potential therapeutic effects, possibly acting as an inhibitor or modulator of specific enzymes or receptors.
Industry: : Utilized in the development of novel materials with unique properties, such as polymers or coatings.
作用機序
The mechanism by which this compound exerts its effects involves interaction with molecular targets:
Molecular Targets: : Possible targets include enzymes, receptors, or nucleic acids.
Pathways Involved: : It may modulate specific biochemical pathways, affecting cellular processes such as signal transduction, gene expression, or metabolic activity.
類似化合物との比較
Similar Compounds
N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-thiadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-triazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-imidazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
Uniqueness
The uniqueness of N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide lies in its combination of functional groups, which imparts distinctive chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it valuable for specific applications in research and industry.
This is a very high-level overview, but it should give you a solid foundation. What are you exploring about this compound?
特性
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-29-18-11-9-16(10-12-18)14-23-22(27)19-8-5-13-26(19)15-20-24-21(25-28-20)17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTKXROQZKIJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=CC=CN2CC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
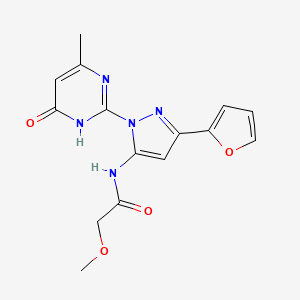
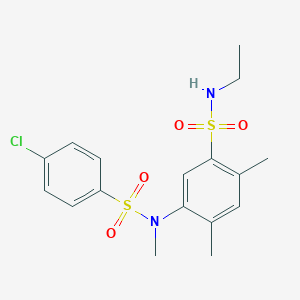
![1-(2,1,3-benzoxadiazole-4-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2737519.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2737521.png)
![1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2737522.png)
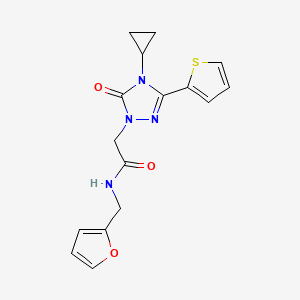
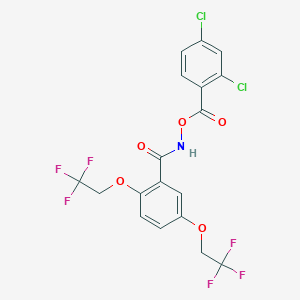
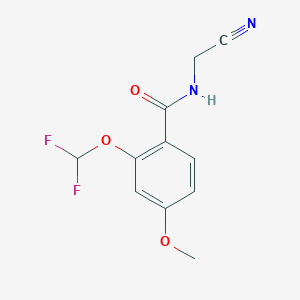


![Tert-butyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2737531.png)
![3-(3-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2737533.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2737534.png)
